molecular formula C15H19F2N3O2 B5303480 N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5303480
M. Wt: 311.33 g/mol
InChI Key: KSMUNTODLAMFIG-UHFFFAOYSA-N
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Description

N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group and two dimethylcarboxamide groups. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the reaction of 2,4-difluoroaniline with piperidine-1,3-dicarboxylic acid derivatives under controlled conditions. One common method involves the use of condensation reactions, where 2,4-difluoroaniline is reacted with piperidine-1,3-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of N3-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced production costs. The use of continuous flow reactors also minimizes the generation of hazardous waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide stands out due to its unique combination of a piperidine ring and two dimethylcarboxamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

IUPAC Name

3-N-(2,4-difluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-19(2)15(22)20-7-3-4-10(9-20)14(21)18-13-6-5-11(16)8-12(13)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMUNTODLAMFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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